2'-氯-4'-氰基乙酰苯胺

描述

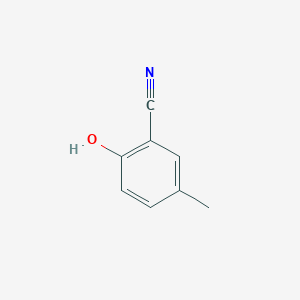

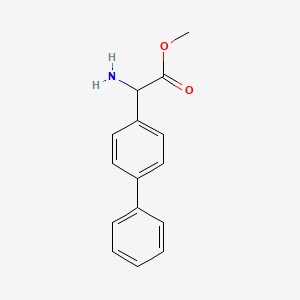

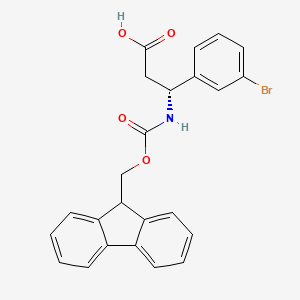

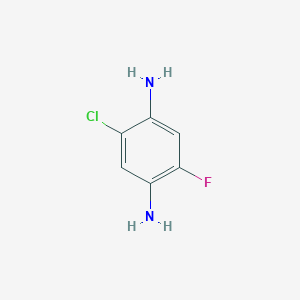

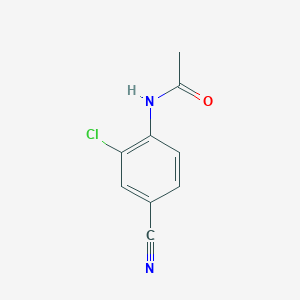

2’-Chloro-4’-cyanoacetanilide is a chemical compound with the molecular formula C9H7ClN2O. It has an average mass of 194.618 Da and a monoisotopic mass of 194.024689 Da .

Synthesis Analysis

The synthesis of 2’-Chloro-4’-cyanoacetanilide and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, six novel 2-cyanoacetanilide-derived metal-free organic dyes, named SA11-16, were synthesized containing 4-dimethylaminophenyl, 4-anisyl or 2,4,5-trimethoxyphenyl as electron donating moieties, and carboxyl (–COOH) or nitro (–NO 2) groups as anchoring moieties .Molecular Structure Analysis

The molecular structure of 2’-Chloro-4’-cyanoacetanilide consists of a chlorophenyl group attached to a cyanoacetamide group . The compound has a linear formula of NCCH2CONHC6H4Cl .Chemical Reactions Analysis

Cyanoacetamide derivatives, such as 2’-Chloro-4’-cyanoacetanilide, are considered important precursors for heterocyclic synthesis. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

2’-Chloro-4’-cyanoacetanilide has a molecular weight of 194.62 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.科学研究应用

阴离子的络合

2'-氯-4'-氰基乙酰苯胺已被研究其与阴离子络合的能力。使用 IR 和 1H-NMR 滴定实验的研究表明,该化合物可以形成 1:1 阴离子-酰胺配合物。DFT 计算已被用来研究这些配合物的结构,深入了解它们的化学行为和在超分子化学中的潜在应用 (Jana 等人,2016)。

酵母中的代谢

与 2'-氯-4'-氰基乙酰苯胺密切相关的 4-氯硝基苯已被证明被酵母红酵母菌属代谢为 4-氯乙酰苯胺及其衍生物。此过程涉及还原途径,对于了解类似化合物的环境和生物相互作用非常重要 (Corbett & Corbett,1981)。

动物中的药代动力学

关于大鼠和小鼠中 4-氰基乙酰苯胺代谢命运的研究提供了对相关化合物药代动力学的见解,包括 2'-氯-4'-氰基乙酰苯胺。这些研究对于理解这些化合物如何在生物系统中被处理至关重要 (Hesk 等人,1988)。

多晶型物稳定化

2'-氯-4'-氰基乙酰苯胺已被研究其在稳定有机化合物的亚稳态多晶型物中的作用。此类研究在材料科学和制药领域至关重要,其中多晶型稳定性会显著影响化合物的性质和应用 (He 等人,2001)。

光伏应用

在可再生能源领域,类似于 2'-氯-4'-氰基乙酰苯胺的 2-氰基乙酰苯胺衍生物已被用作染料敏化太阳能电池 (DSSC) 中的共敏化剂。这些研究表明此类化合物在提高太阳能转换效率方面的潜力 (Elmorsy 等人,2020)。

除草剂活性

2'-氯-4'-氰基乙酰苯胺及其衍生物已针对其前出苗除草剂活性进行了评估。这些研究对于开发具有特定作用机制和环境相互作用的新除草剂至关重要 (Geissler 等人,1980)。

杂环合成

该化合物已被用于合成各种杂环化合物,在制备具有潜在药物和材料科学应用的新型分子中发挥着至关重要的作用 (El-Sharief 等人,2006)。

安全和危害

2’-Chloro-4’-cyanoacetanilide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

未来方向

Cyanoacetanilides, including 2’-Chloro-4’-cyanoacetanilide, have been studied for their potential in dye-sensitized solar cells (DSSCs). For instance, a study reported the synthesis of six novel 2-cyanoacetanilide-derived metal-free organic dyes, which were used as co-sensitizers for DSSCs sensitized with a ruthenium (II) complex . This suggests potential future directions in the field of renewable energy.

作用机制

Target of Action

It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . The cyano and carbonyl groups in these compounds are suitably situated to enable reactions with common bidentate reagents .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are utilized in the synthesis of various organic heterocycles . These heterocycles could potentially interact with various biochemical pathways, depending on their specific structures and properties .

Result of Action

It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that 2-Chloro-4-cyanoacetanilide could potentially have significant molecular and cellular effects.

Action Environment

This suggests that the compound’s action could potentially be influenced by environmental factors such as dust levels and exposure routes .

属性

IUPAC Name |

N-(2-chloro-4-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAJMEGPAYWVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。